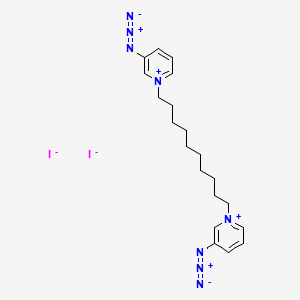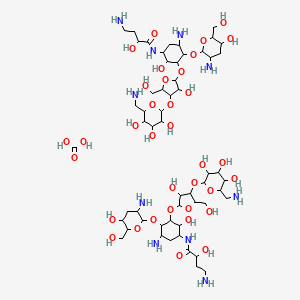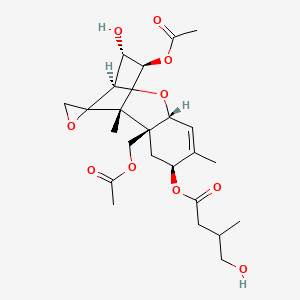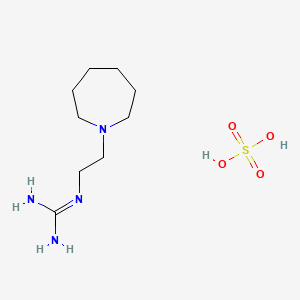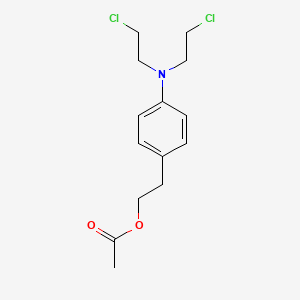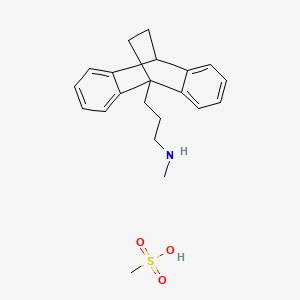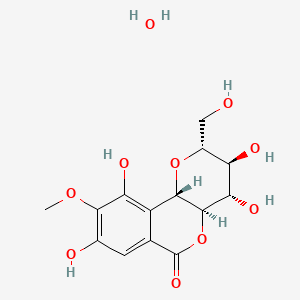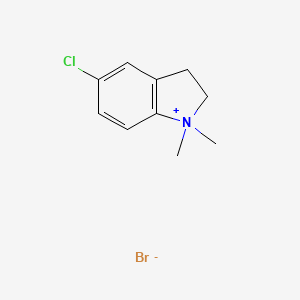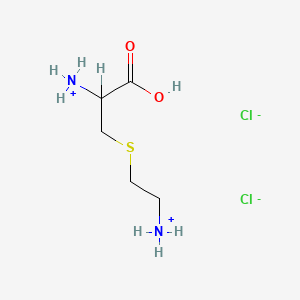
2-(4-Nitrobenzylidene)malononitrile
Descripción general
Descripción
2-(4-Nitrobenzylidene)malononitrile is a chemical compound with the molecular formula C10H5N3O2 . It is also known by other names such as 4-Nitrobenzylidenemalononitrile and 2-[(4-nitrophenyl)methylene]propanedinitrile .
Synthesis Analysis
The synthesis of 2-(4-Nitrobenzylidene)malononitrile can be achieved through the Knoevenagel condensation of aryl and aliphatic aldehydes . Monodisperse nickel/copper nanohybrids (NiCu@MWCNT) based on multi-walled carbon nanotubes (MWCNT) were prepared for this purpose . The synthesis of these nanohybrids was carried out by the ultrasonic hydroxide assisted reduction method .Molecular Structure Analysis
The benzylidenemalononitrile unit in the molecule is nearly planar, with a maximum deviation of 0.129 (2) Å for a terminal N atom . The nitro group is approximately coplanar with the benzene ring . An intramolecular C—H…N hydrogen bond stabilizes the molecular conformation .Chemical Reactions Analysis
The Knoevenagel condensation reaction is an important strategy for the formation of C=C bonds . The reaction between aldehydes and malononitrile raises a question: is there a need for a catalyst? . The reaction with 4-nitrobenzaldehyde and malononitrile is complete in a few minutes under certain conditions .Physical And Chemical Properties Analysis
The molecular weight of 2-(4-Nitrobenzylidene)malononitrile is 199.17 g/mol . More detailed physical and chemical properties are not available in the retrieved papers.Aplicaciones Científicas De Investigación
Pharmaceutical Industries
This compound finds applications in pharmaceutical industries . It’s used in the synthesis of various drugs and therapeutic agents. However, the specific drugs or therapeutic agents that use this compound are not mentioned in the sources.
Pharmacology
In the field of pharmacology, this compound is used for various purposes . It’s often used in the development of new drugs and treatments. Again, the specific uses within pharmacology are not detailed in the sources.
Biotechnology
This compound is also used in biotech applications . While the specific applications within biotech are not detailed in the sources, it’s likely used in the development of new biotech products or processes.
Specialty Chemicals
This compound is used in the production of specialty chemicals . These could be chemicals that are used for a specific purpose or in a specific industry.
Perfumery
In the field of perfumery, this compound is used . It could be used in the creation of new scents or in the improvement of existing ones.
Fluorescence-Based Assay
This compound is used for fluorescence-based assays to determine methane . This could be used in various fields, including environmental science and industrial applications.
Activators of Cell Resistance
Benzylidenemalononitrile compounds, which include “2-(4-Nitrobenzylidene)malononitrile”, are known to activate cell resistance to oxidative stress . This has implications in the field of cellular biology and could potentially be used in the treatment of diseases caused by oxidative stress.
Modulators of Multiple Signaling Pathways
These compounds are also known to modulate multiple signaling pathways . This means they can influence how cells communicate with each other, which has wide-ranging implications in biology and medicine.
Safety and Hazards
Propiedades
IUPAC Name |
2-[(4-nitrophenyl)methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O2/c11-6-9(7-12)5-8-1-3-10(4-2-8)13(14)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTIGNGBIBFXSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181491 | |
| Record name | 2-(4-(Hydroxy(oxido)amino)benzylidene)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2700-23-4 | |
| Record name | 4-Nitrobenzylidenemalononitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2700-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC-637341 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002700234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrobenzylidenemalononitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-(Hydroxy(oxido)amino)benzylidene)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanedinitrile, 2-((4-nitrophenyl)methylene)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-(HYDROXY(OXIDO)AMINO)BENZYLIDENE)MALONONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V37C8V9Z5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 2-(4-Nitrobenzylidene)malononitrile?
A1: 2-(4-Nitrobenzylidene)malononitrile [] is characterized by the following:
- Structure: The molecule features a benzylidenemalononitrile unit that exists in a nearly planar conformation. The nitro group exhibits near coplanarity with the benzene ring, with a dihedral angle of 8.8° []. An intramolecular C—H⋯N hydrogen bond contributes to the stabilization of this molecular conformation.
Q2: Can you describe the synthesis of 3-(4-aminophenyl)cyclopropane-1,1,2,2-tetracarbonitrile using 2-(4-Nitrobenzylidene)malononitrile as a starting material?
A2: 3-(4-aminophenyl)cyclopropane-1,1,2,2-tetracarbonitrile, a crucial intermediate in the synthesis of NVP-BEZ-235 derivatives, can be synthesized using 2-(4-Nitrobenzylidene)malononitrile []. This synthesis involves a three-step procedure starting from commercially available 4-nitrobenzaldehyde, with 2-(4-Nitrobenzylidene)malononitrile as a key intermediate. The overall yield of this three-step synthesis is reported to be 65.25%, calculated from malononitrile. The final product structure is confirmed through MS and 1H NMR analyses [].
Q3: What are the applications of 2-(4-Nitrobenzylidene)malononitrile in organic synthesis?
A3: 2-(4-Nitrobenzylidene)malononitrile serves as a versatile building block in organic synthesis. It acts as a valuable precursor in the preparation of various heterocyclic compounds. For instance, it can be reacted with α-naphthol to yield 2-amino-4-substituted-4H-benzo[h]chromene-3-carbonitrile derivatives, which have been explored for their biological and pharmacological activities []. Furthermore, it can be utilized in the synthesis of complex fused heterocyclic systems like tetraaza-benzo[a]cyclopenta[h]anthracene and tetraaza-dibenzo[a,h]anthracene derivatives, which hold potential medicinal applications [].
Q4: Are there any insights into the crystal structure of 2-(4-Nitrobenzylidene)malononitrile derivatives?
A4: While the provided abstracts don't delve into the crystal structure of 2-(4-Nitrobenzylidene)malononitrile itself, they do shed light on the crystal structure of one of its derivatives, dimethyl 2,2-dicyano-1-(4-nitrophenyl)propylphosphonate []. This compound crystallizes in the monoclinic system with the space group P121/c1 []. The crystal structure reveals interesting features such as a non-coplanar arrangement between the nitro group and the benzene ring, likely due to steric hindrance and hydrogen bonding interactions []. Additionally, the crystal packing is stabilized by intermolecular hydrogen bonds, forming a three-dimensional network structure [].
Q5: How is 2-(4-Nitrobenzylidene)malononitrile used in the synthesis of pyrano[2,3-d][1,2,3]triazine derivatives?
A5: 2-(4-Nitrobenzylidene)malononitrile is a crucial component in the synthesis of pyrano[2,3-d][1,2,3]triazine derivatives []. While the exact synthetic route isn't detailed in the provided abstracts, the use of 2-(4-Nitrobenzylidene)malononitrile suggests its role as an electrophilic partner in a condensation reaction, likely with a suitable pyranone derivative. This reaction ultimately leads to the formation of the desired pyrano[2,3-d][1,2,3]triazine scaffold []. The resulting compounds have demonstrated anticancer activity, highlighting the potential of this synthetic strategy in medicinal chemistry [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


